molecular formula C25H23ClN2O4 B2857765 2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide CAS No. 850906-68-2

2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2857765
CAS No.: 850906-68-2
M. Wt: 450.92
InChI Key: AUTGGSJIAASMCN-UHFFFAOYSA-N
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Description

2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide is a recognized and potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical signaling node in immunoreceptor and integrin signaling pathways. Source Its primary research value lies in probing the role of SYK in autoimmune, inflammatory, and allergic diseases, as well as in certain hematological cancers where SYK-mediated B-cell receptor signaling drives proliferation. Source The compound acts by competitively binding to the ATP-binding pocket of the SYK kinase domain, thereby blocking its enzymatic activity and subsequent phosphorylation of downstream effector proteins like BLNK and PLCγ2. This inhibition disrupts key cellular processes such as degranulation, cytokine production, and cell proliferation in immune cells like mast cells, B-cells, and macrophages. Source Researchers utilize this inhibitor extensively in vitro to dissect the complexities of immunoreceptor signaling cascades and in vivo to validate SYK as a therapeutic target in preclinical models of disease. Its specific chemical structure is designed for high potency and selectivity, making it a valuable tool compound for fundamental immunological research and for investigating the therapeutic potential of SYK inhibition.

Properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4/c1-31-20-11-9-19(10-12-20)27-24(29)16-32-23-4-2-3-22-21(23)13-14-28(25(22)30)15-17-5-7-18(26)8-6-17/h2-12H,13-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTGGSJIAASMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Dihydroisoquinolinone Core: This step often starts with the cyclization of a suitable precursor, such as a phenylethylamine derivative, under acidic conditions to form the dihydroisoquinolinone core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methoxyphenylacetamide Moiety: This step involves the reaction of the intermediate with 4-methoxyphenylacetic acid or its derivative under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylacetamide moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the dihydroisoquinolinone core, potentially converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Substituted Acetamides

Compound A : 2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide (CAS: 850906-65-9)
  • Key Differences: Substituent Position: The acetamide group is linked to a 3-methylphenyl group (vs. 4-methoxyphenyl in the target compound). Electronic Effects: The 3-methyl group is a weaker electron donor compared to the 4-methoxy group, which may influence solubility and binding interactions. Synthetic Route: Likely synthesized via coupling reactions similar to those described in , where diazonium salts of aromatic amines react with cyanoacetanilide intermediates .
Compound B : 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS: 478045-96-4)
  • Molecular Formula: C₁₅H₁₅ClN₄O₄ (Molar Mass: 350.76 g/mol), compared to the target compound’s estimated formula C₂₅H₂₂ClN₂O₄ (Molar Mass: ~456.9 g/mol). Bioavailability Implications: Smaller size and heterocyclic core may enhance metabolic stability but reduce target specificity.

Physicochemical Properties

Property Target Compound (Estimated) Compound A Compound B
Molecular Formula C₂₅H₂₂ClN₂O₄ C₂₅H₂₂ClN₂O₃ C₁₅H₁₅ClN₄O₄
Molar Mass (g/mol) ~456.9 ~433.9 350.76
Key Functional Groups Tetrahydroisoquinoline, 4-methoxyphenyl Tetrahydroisoquinoline, 3-methylphenyl Oxadiazolidinone, 5-methylisoxazole
Potential Solubility Moderate (polar acetamide group) Lower (non-polar methyl group) Higher (oxadiazolidinone core)

Spectroscopic and Analytical Data

  • IR/NMR Trends: Compounds like 13b () show characteristic C≡N (2212 cm⁻¹) and C=O (1662 cm⁻¹) stretches . The target compound lacks a cyano group but retains the acetamide C=O (~1660–1680 cm⁻¹). ¹H-NMR: Substituent-induced shifts (e.g., 4-methoxy δ ~3.77 ppm in 13b vs. 3-methyl δ ~2.30 ppm in 13a) highlight electronic differences .

Implications of Structural Differences

  • Bioactivity : The 4-methoxy group in the target compound may enhance binding to electron-rich receptors (e.g., serotonin receptors) compared to Compound A’s 3-methyl group.
  • Metabolic Stability: The oxadiazolidinone core in Compound B could resist oxidative metabolism better than the tetrahydroisoquinoline core.
  • Synthetic Scalability : High yields in (94–95%) suggest efficient routes for analogs, though steric hindrance from bulky groups (e.g., 4-chlorophenylmethyl) may require optimization .

Q & A

Q. What advanced techniques validate target engagement in vivo?

  • Approaches :
  • PET Imaging : Radiolabeling with ¹¹C or ¹⁸F for biodistribution studies in rodent models .
  • Thermal Shift Assay (TSA) : Detect target protein stabilization in tissue lysates post-dosing .

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